molecular formula C20H28N2O6S B3261156 Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid CAS No. 339555-43-0

Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid

Cat. No.: B3261156
CAS No.: 339555-43-0
M. Wt: 424.5 g/mol
InChI Key: DJYVDYUFAMDHHQ-PPHPATTJSA-N
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Description

"Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid" is a complex organic compound featuring both amino and methoxy functional groups, along with a pyridine ring structure. This compound's structure offers diverse chemical properties, making it valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Step 1: The synthesis typically begins with the reaction of a tert-butyl ester with an amino acid derivative to form the backbone of the compound.

  • Step 2: A methoxy-pyridine derivative is then introduced through a coupling reaction, facilitated by reagents such as coupling agents and base catalysts.

  • Step 3: The final product is obtained after purification processes, including crystallization or chromatography.

Industrial Production Methods:

  • Large-scale Production: Industrial synthesis involves similar steps but is optimized for larger yields, employing continuous flow reactors and advanced separation techniques.

  • Automation: Industrial methods might also incorporate automated systems for monitoring reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, particularly at the amino or methoxy groups, forming corresponding oxides or aldehydes.

  • Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.

  • Substitution: Nucleophilic substitution can occur at the pyridine ring, with halides being common substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride and lithium aluminium hydride are typical reducing agents used.

  • Substitution: Conditions often include organic solvents like dichloromethane and catalysts such as palladium.

Major Products:

  • Oxidized Derivatives: These might include oxo derivatives and other oxygenated compounds.

  • Reduced Derivatives: Reduced forms include amines or hydroxyl derivatives.

  • Substitution Products: The products can vary widely, depending on the substituents introduced into the pyridine ring.

Scientific Research Applications

Chemistry:

  • Intermediate: Used as an intermediate in the synthesis of more complex molecules.

  • Catalysts: Serves as a ligand in metal-catalyzed reactions.

Biology:

  • Biomarker Research: Utilized in the study of metabolic pathways involving pyridine derivatives.

Medicine:

  • Drug Development: Investigated for potential therapeutic uses due to its unique structure.

  • Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry:

  • Material Science: Explored in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

Molecular Targets and Pathways:

  • Enzyme Interaction: It can inhibit or activate enzymes by binding to active or allosteric sites.

  • Receptor Binding: May interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate

  • Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate

  • Propyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate

Feel free to tweak or dive deeper into any sections! Happy reading.

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.C7H8O3S/c1-13(2,3)18-12(16)7-10(14)9-5-6-11(17-4)15-8-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,8,10H,7,14H2,1-4H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVDYUFAMDHHQ-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)CC(C1=CN=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)C[C@@H](C1=CN=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
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Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
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Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
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Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
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Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid
Reactant of Route 6
Tert-butyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;4-methylbenzenesulfonic acid

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